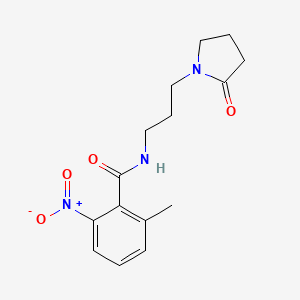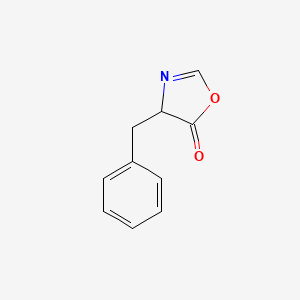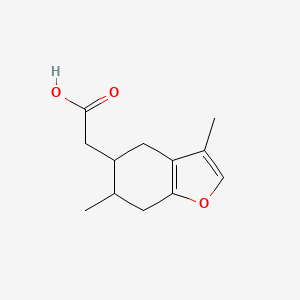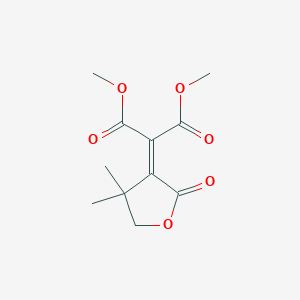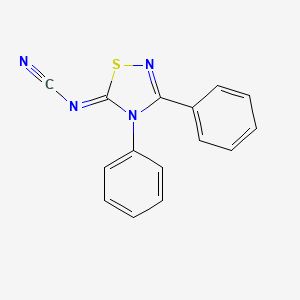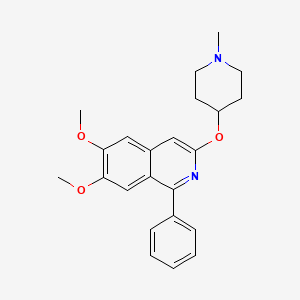
6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline is a complex organic compound with a unique structure that includes methoxy groups, a piperidine ring, and an isoquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the isoquinoline core, followed by the introduction of the methoxy groups and the piperidine ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The isoquinoline core can be reduced to tetrahydroisoquinoline derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the substituents used.
科学研究应用
6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline involves its interaction with specific molecular targets. The methoxy groups and the piperidine ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. This interaction can modulate the activity of these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
6,7-Dimethoxy-1-phenylisoquinoline: Lacks the piperidine ring.
3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline: Lacks the methoxy groups.
6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)isoquinoline: Lacks the phenyl group.
Uniqueness
6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline is unique due to the presence of both methoxy groups and the piperidine ring, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various applications.
属性
CAS 编号 |
89707-47-1 |
|---|---|
分子式 |
C23H26N2O3 |
分子量 |
378.5 g/mol |
IUPAC 名称 |
6,7-dimethoxy-3-(1-methylpiperidin-4-yl)oxy-1-phenylisoquinoline |
InChI |
InChI=1S/C23H26N2O3/c1-25-11-9-18(10-12-25)28-22-14-17-13-20(26-2)21(27-3)15-19(17)23(24-22)16-7-5-4-6-8-16/h4-8,13-15,18H,9-12H2,1-3H3 |
InChI 键 |
MXAJMKFEHXVNAD-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(CC1)OC2=CC3=CC(=C(C=C3C(=N2)C4=CC=CC=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane](/img/structure/B12900046.png)
![1H-5-Oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one](/img/structure/B12900050.png)
![2-[(2-Propyl-2H-isoindol-1-yl)sulfanyl]ethan-1-ol](/img/structure/B12900052.png)
![4-Amino-N-[1-(3-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B12900062.png)
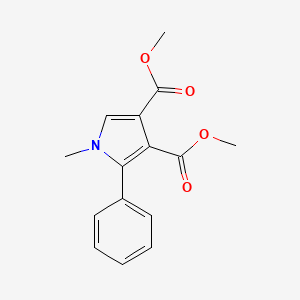
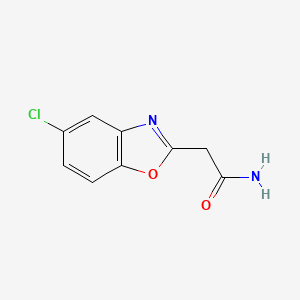
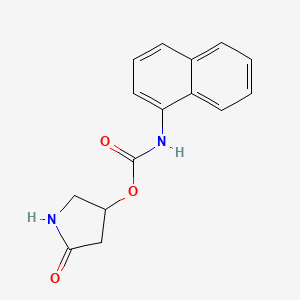
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one](/img/structure/B12900101.png)

